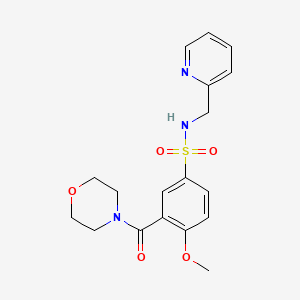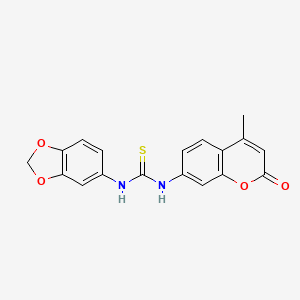
4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide involves the inhibition of enzymes that are involved in various biochemical pathways, including the biosynthesis of folic acid and the metabolism of arachidonic acid. This compound has been shown to selectively inhibit these enzymes, making it a valuable tool for studying their function and potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties and to protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments is its selectivity and specificity for certain enzymes and pathways. This makes it a valuable tool for studying the function of these enzymes and for developing new drugs that target them. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled.
Orientations Futures
There are several potential future directions for research on 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide, including:
1. Further investigation of its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
2. Development of new drugs based on the structure and function of this compound.
3. Investigation of its potential as a tool for studying the function of other enzymes and proteins.
4. Exploration of its potential as a probe for imaging and detecting specific biomolecules in cells and tissues.
5. Investigation of its potential as a tool for drug delivery and targeting in vivo.
In conclusion, this compound is a valuable tool for scientific research with a wide range of potential applications. Its selectivity and specificity for certain enzymes and pathways make it a valuable tool for studying their function and potential therapeutic applications. Further research on this compound is needed to fully explore its potential and develop new drugs based on its structure and function.
Applications De Recherche Scientifique
4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the role of sulfonamides in enzyme inhibition and as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. This compound has also been studied for its potential use in the development of new drugs and as a probe for investigating the function of various proteins and enzymes.
Propriétés
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-17-6-5-15(12-16(17)18(22)21-8-10-26-11-9-21)27(23,24)20-13-14-4-2-3-7-19-14/h2-7,12,20H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKHLOSUOYUERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4658841.png)

![sec-butyl 2-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658848.png)
![N-(2-bromophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4658864.png)
![3,5-dimethyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B4658879.png)

![(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4658885.png)

![methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4658898.png)
![1-methyl-5-({[3-(4-morpholinyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4658903.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4658911.png)
![1-butyryl-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4658915.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B4658923.png)
